molecular formula C13H15N3O2 B11054273 2-amino-8a-methoxy-6-methyl-6,7,8,8a-tetrahydro-5H-chromene-3,4-dicarbonitrile

2-amino-8a-methoxy-6-methyl-6,7,8,8a-tetrahydro-5H-chromene-3,4-dicarbonitrile

Cat. No.: B11054273
M. Wt: 245.28 g/mol
InChI Key: SQSHGYHQEMQDEV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-amino-8a-methoxy-6-methyl-6,7,8,8a-tetrahydro-5H-chromene-3,4-dicarbonitrile is an organic compound belonging to the chromene family Chromenes are known for their diverse biological activities and are often used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-amino-8a-methoxy-6-methyl-6,7,8,8a-tetrahydro-5H-chromene-3,4-dicarbonitrile typically involves a multi-step process. One common method includes the condensation of 2-amino-3-cyano-4H-pyran with appropriate aldehydes and ketones under basic conditions. The reaction is usually carried out in the presence of a catalyst such as piperidine or pyridine, and the reaction mixture is heated to facilitate the formation of the desired product.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control over reaction conditions, such as temperature, pressure, and reactant concentrations, leading to efficient and scalable production.

Chemical Reactions Analysis

Types of Reactions

2-amino-8a-methoxy-6-methyl-6,7,8,8a-tetrahydro-5H-chromene-3,4-dicarbonitrile undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the nitrile groups to amines.

    Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products

    Oxidation: Formation of oxides and other oxygenated derivatives.

    Reduction: Conversion to amines and other reduced forms.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

2-amino-8a-methoxy-6-methyl-6,7,8,8a-tetrahydro-5H-chromene-3,4-dicarbonitrile has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its diverse biological activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-amino-8a-methoxy-6-methyl-6,7,8,8a-tetrahydro-5H-chromene-3,4-dicarbonitrile involves its interaction with various molecular targets. The compound can bind to specific enzymes or receptors, modulating their activity and leading to desired biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Compared to similar compounds, 2-amino-8a-methoxy-6-methyl-6,7,8,8a-tetrahydro-5H-chromene-3,4-dicarbonitrile stands out due to its unique combination of functional groups, which confer distinct chemical reactivity and biological activity. Its methoxy and amino groups, along with the chromene core, make it a versatile compound for various applications.

Properties

Molecular Formula

C13H15N3O2

Molecular Weight

245.28 g/mol

IUPAC Name

2-amino-8a-methoxy-6-methyl-5,6,7,8-tetrahydrochromene-3,4-dicarbonitrile

InChI

InChI=1S/C13H15N3O2/c1-8-3-4-13(17-2)11(5-8)9(6-14)10(7-15)12(16)18-13/h8H,3-5,16H2,1-2H3

InChI Key

SQSHGYHQEMQDEV-UHFFFAOYSA-N

Canonical SMILES

CC1CCC2(C(=C(C(=C(O2)N)C#N)C#N)C1)OC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.